1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one
Description
Properties
Molecular Formula |
C9H5F3N2OS |
|---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
1-(2-amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F3N2OS/c10-9(11,12)7(15)4-1-2-5-6(3-4)16-8(13)14-5/h1-3H,(H2,13,14) |
InChI Key |
FZTKOFRDXNEXPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C(F)(F)F)SC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Research Data:
Multicomponent and Cascade Reactions
Modern heterocyclic synthesis often employs multicomponent reactions (MCRs) for rapid assembly. According to the MDPI publication on heterocycle synthesis, cascade cyclizations involving ortho-propynol phenyl azides and other heteroatom precursors can be adapted to synthesize benzothiazolyl derivatives with trifluoromethyl groups.
Methodology:
- Reactants: Ortho-propynol phenyl azides, thiourea derivatives, trifluoroacetic acid derivatives.
- Conditions: Catalytic TMSBr or acid catalysis under mild conditions.
- Outcome: Formation of benzothiazole rings with trifluoromethyl ketone functionalities via cascade cyclization.
Research Data:
| Reaction Type | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| Cascade cyclization | TMSBr | 50°C | 60-78% | |
| Multicomponent | Acid catalysis | Room temp | 55-70% |
Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis, especially palladium-catalyzed coupling, has been employed to attach trifluoroethyl groups onto aromatic heterocycles. The use of Pd(0) or Pd(II) complexes with phosphine ligands facilitates the formation of the trifluoroethyl benzothiazole core.
Procedure:
- Starting materials: Halogenated benzothiazole derivatives.
- Coupling partner: Trifluoroethyl boronic acids or trifluoroethyl halides.
- Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.
- Conditions: Reflux in suitable solvents (e.g., toluene or DMF), with base (e.g., potassium carbonate).
Research Data:
| Catalyst | Substrate | Yield | Conditions | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 6-bromo-2-aminobenzothiazole | 65-80% | Reflux, base | |
| PdCl₂(PPh₃)₂ | Halogenated benzothiazole | 60-75% | Reflux |
Alternative Synthetic Routes:
Borylation and Subsequent Functionalization
Borylation of benzothiazole derivatives followed by trifluoromethylation using electrophilic trifluoromethylating agents (e.g., Togni's reagent) offers a versatile route. This method allows selective introduction of the trifluoroethyl group at the desired position.
Direct Fluorination Techniques
Utilizing reagents like diethylaminosulfur trifluoride (DAST) or specialized fluorinating agents can directly convert suitable precursors into trifluoromethyl ketones attached to heterocycles.
Summary of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoroethanone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoroethanone group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Physicochemical Data
- Predicted Collision Cross-Section (CCS): Adduct-specific CCS values (e.g., [M+H]⁺: 137.9 Ų) suggest a compact molecular geometry, critical for mass spectrometry-based identification .
- Synthetic Relevance: The compound’s structure aligns with intermediates in Pd-catalyzed N-arylation and reductive alkylation reactions, as seen in related trifluoroacetophenone derivatives .
Table 1: Structural and Functional Comparison
Key Comparative Insights
Biological Activity The benzothiazole core in the target compound is associated with anti-HIV integrase activity in analogs (e.g., quinolizine derivatives) . N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide derivatives (EP3348550A1) show enhanced binding affinity due to the CF₃ group, suggesting the target compound’s trifluoroethanone may similarly modulate target interactions .
Synthetic Accessibility The target compound’s synthesis likely parallels Pd-catalyzed routes used for 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one (), but the amino group necessitates protective strategies to avoid side reactions . 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one (CAS 83279-38-3) serves as a versatile intermediate for Suzuki couplings, a pathway less feasible for the amino-substituted target compound .
Stability: Unlike the pyridine-based 1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one, the benzothiazole core may confer photostability, though storage conditions remain unspecified .
Industrial Relevance Patent activity (EP3348550A1) highlights benzothiazoles as privileged scaffolds in drug discovery. The target compound’s unique substitution pattern offers novelty for intellectual property claims .
Biological Activity
1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one is a compound that has garnered attention due to its potential biological activities. This article examines its antimicrobial, anticancer, and antiviral properties based on recent research findings.
The compound's chemical structure includes a benzothiazole moiety, which is known for its diverse biological activities. The trifluoroethanone group enhances its reactivity and potential therapeutic applications.
Antimicrobial Activity
Recent studies highlight the antimicrobial potential of benzothiazole derivatives. For instance:
- A derivative of 2-aminobenzothiazole demonstrated moderate antimicrobial activity against Enterococcus faecalis .
- Further investigations into benzothiazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like nitro (NO₂) has been linked to increased antibacterial efficacy .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Activity Against | Concentration (mg/ml) | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole | Enterococcus faecalis | 50 | |
| Benzothiazole derivative with NO₂ | S. aureus, E. coli | 50 |
Anticancer Activity
The anticancer properties of benzothiazoles have been widely studied. Compounds derived from 2-amino-benzothiazole have shown promising results:
- In vitro studies indicated that certain benzothiazole derivatives exhibited cytotoxicity against human melanoma cell lines (A-375) and HepG-2 liver cancer cells .
- A combination therapy involving benzothiazoles and doxorubicin has been noted to enhance cytotoxic effects against cancer cells while reducing toxicity to non-cancerous cells .
Table 2: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzothiazole derivative | A-375 (Melanoma) | 35 | |
| Benzothiazole derivative with doxorubicin | HepG-2 | 20 |
Antiviral Activity
The antiviral potential of benzothiazole derivatives has also been investigated:
- Compounds derived from this class have shown efficacy in suppressing the hepatitis C virus (HCV) replicon model by over 70%, although some exhibited cytotoxic effects on host cells .
Table 3: Antiviral Activity of Benzothiazole Derivatives
Case Studies
Several case studies have documented the biological activities of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that introducing halogen substituents enhanced the antimicrobial activity of benzothiazoles against a range of pathogens .
- Anticancer Synergy : Research indicated that combining benzothiazole derivatives with existing chemotherapeutics could potentiate their effects against resistant cancer cell lines .
Q & A
Q. How can researchers optimize the synthesis of 1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one to improve yield and purity?
Methodological Answer:
- Key Variables : Vary reaction conditions such as temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for solubility or THF for controlled reactivity), and catalysts (e.g., Pd/C for hydrogenation steps).
- Purification : Use column chromatography with silica gel (gradient elution: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates using / NMR and FT-IR to track functional groups (e.g., trifluoromethyl ketone at ~1700 cm) .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- NMR: Identify aromatic protons (δ 6.8–7.5 ppm for benzothiazole) and amine protons (δ 5.0–6.0 ppm, exchangeable with DO).
- NMR: Detect trifluoromethyl groups (δ -60 to -80 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve bond lengths/angles (e.g., C=O bond ~1.21 Å) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., HIV-1 protease inhibition, IC < 10 µM for analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H1H NMR splitting patterns)?
Methodological Answer:
- Dynamic Effects : Investigate tautomerism or rotameric equilibria using variable-temperature NMR (e.g., -40°C to 80°C).
- Crystallographic Validation : Compare experimental X-ray structures (refined via SHELX) with DFT-optimized geometries (B3LYP/6-31G* level) to identify conformational discrepancies .
- Isotopic Labeling : Synthesize -labeled analogs to clarify amine proton assignments in crowded spectral regions .
Q. What strategies can elucidate the reaction mechanism of benzothiazole ring formation in this compound?
Methodological Answer:
- Kinetic Studies : Monitor intermediates via time-resolved NMR or in situ IR spectroscopy.
- Isotope Effects : Use -labeled reagents to trace oxygen incorporation in the ketone group.
- Computational Modeling : Employ Gaussian or ORCA to calculate transition states (e.g., cyclization via intramolecular nucleophilic attack) .
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or DNA)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like HIV-1 protease (PDB: 3NU3).
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) on immobilized protein surfaces.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
